BenchChemオンラインストアへようこそ!

Methyl 2-(trifluoromethyl)isonicotinate

Lipophilicity Drug-likeness Medicinal Chemistry

Methyl 2-(trifluoromethyl)isonicotinate (CAS 588702-68-5), also referred to as 2-(trifluoromethyl)-4-pyridinecarboxylic acid methyl ester, is a fluorinated heterocyclic building block with the molecular formula C8H6F3NO2 and a molecular weight of 205.13 g/mol. As a derivative of isonicotinic acid featuring a trifluoromethyl (-CF3) substituent at the 2-position and a methyl ester at the 4-position, this compound is a colorless liquid with a predicted boiling point of 213.9±40.0 °C and density of 1.331±0.06 g/cm³.

Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
CAS No. 588702-68-5
Cat. No. B1419653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(trifluoromethyl)isonicotinate
CAS588702-68-5
Molecular FormulaC8H6F3NO2
Molecular Weight205.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC=C1)C(F)(F)F
InChIInChI=1S/C8H6F3NO2/c1-14-7(13)5-2-3-12-6(4-5)8(9,10)11/h2-4H,1H3
InChIKeyXQCJUIRPIWHLLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(trifluoromethyl)isonicotinate: Procurement-Grade Properties and Industrial Relevance


Methyl 2-(trifluoromethyl)isonicotinate (CAS 588702-68-5), also referred to as 2-(trifluoromethyl)-4-pyridinecarboxylic acid methyl ester, is a fluorinated heterocyclic building block with the molecular formula C8H6F3NO2 and a molecular weight of 205.13 g/mol . As a derivative of isonicotinic acid featuring a trifluoromethyl (-CF3) substituent at the 2-position and a methyl ester at the 4-position, this compound is a colorless liquid with a predicted boiling point of 213.9±40.0 °C and density of 1.331±0.06 g/cm³ . Its primary value lies in its role as a versatile intermediate in the synthesis of active pharmaceutical and agrochemical agents, most notably as a precursor to TAAR1 agonists .

Why Methyl 2-(trifluoromethyl)isonicotinate Cannot Be Replaced by Common Analogs


Substituting Methyl 2-(trifluoromethyl)isonicotinate with a generic isonicotinate ester or alternative trifluoromethyl positional isomer is not scientifically or procedurally valid due to divergent physicochemical and reactivity profiles. The 2-position -CF3 group drastically alters the electronic landscape of the pyridine ring, reducing the pKa by approximately 4.8 log units compared to unsubstituted methyl isonicotinate, which impacts both nucleophilic susceptibility and acid/base handling in downstream chemistry . Furthermore, the specific combination of the electron-withdrawing -CF3 at C2 and the ester at C4 is explicitly claimed in industrial process patents as a critical scaffold for accessing TAAR1 agonists, a class of compounds with validated therapeutic potential . Replacing this compound with a different ester (e.g., ethyl or isopropyl) would alter lipophilicity (LogP) and consequently affect membrane permeability or reaction kinetics in multi-step syntheses, while omitting the -CF3 group altogether would compromise the enhanced metabolic stability that makes these derivatives attractive for drug discovery .

Quantitative Differentiation of Methyl 2-(trifluoromethyl)isonicotinate Against Comparator Molecules


Enhanced Lipophilicity (LogP) Drives Membrane Permeability and Bioavailability Advantages Over Non-Fluorinated Analog

Methyl 2-(trifluoromethyl)isonicotinate exhibits a substantially higher lipophilicity compared to its non-fluorinated counterpart, methyl isonicotinate. The introduction of the trifluoromethyl group at the 2-position increases the calculated LogP from approximately 0.88 to a range of 1.89–2.34, representing an increase of at least 1.0 log unit . This quantitative shift in partition coefficient is consistent with the well-documented effect of -CF3 substitution, which has been statistically shown to enhance biological activity by at least an order of magnitude in 9.19% of cases .

Lipophilicity Drug-likeness Medicinal Chemistry

Dramatically Reduced pKa Enables Unique Reactivity and Handling Requirements Compared to Methyl Isonicotinate

The electron-withdrawing trifluoromethyl group at the ortho position relative to the pyridine nitrogen profoundly impacts the compound's basicity. Methyl 2-(trifluoromethyl)isonicotinate has a predicted pKa of -1.56±0.20, whereas methyl isonicotinate exhibits a pKa of 3.26 . This difference of nearly 5 log units indicates that the fluorinated compound is essentially non-basic under standard laboratory conditions, whereas the non-fluorinated analog retains significant basic character.

Physicochemical Properties Reactivity Synthesis

Scalable Industrial Process Patent Enables Kilogram-Scale Procurement Over Low-Yield Academic Syntheses

Early academic syntheses of 2-trifluoromethyl isonicotinic acid and its esters, such as those described by Schlosser et al., were characterized by low yields (≤45% overall) and relied on expensive reagents (e.g., LITMP) and cryogenic conditions (-70°C), rendering them unsuitable for industrial production . In contrast, the palladium-catalyzed carbonylation/cyanation process disclosed in patents by Hoffmann-La Roche provides a scalable route that circumvents these limitations, enabling commercial availability of multi-gram to kilogram quantities .

Process Chemistry Manufacturing Scalability

Validated Intermediate Status for TAAR1 Agonists Distinguishes Compound from Other Trifluoromethylpyridine Esters

Methyl 2-(trifluoromethyl)isonicotinate is explicitly claimed as a versatile intermediate for the preparation of TAAR1 agonists of formula III, as detailed in patent literature . TAAR1 agonists are under investigation for neuropsychiatric disorders, with some compounds demonstrating EC50 values as low as 3 nM in cAMP accumulation assays . This direct link to a specific, well-characterized target class provides a defined research trajectory that is not established for other trifluoromethylpyridine esters lacking this positional isomerism.

Drug Discovery Neuroscience TAAR1

High-Value Application Scenarios for Methyl 2-(trifluoromethyl)isonicotinate in R&D and Manufacturing


TAAR1 Agonist Medicinal Chemistry Campaigns

As a key building block for TAAR1 agonists , this compound is ideal for synthesizing novel chemical entities targeting neuropsychiatric and metabolic disorders. Its validated use in patented agonist series provides a strategic starting point for SAR studies aimed at optimizing potency (e.g., improving upon reported EC50 values of 3–15 nM) and selectivity .

Lipophilicity-Enhanced Fragment-Based Drug Discovery

The significant LogP advantage (1.89–2.34) over non-fluorinated isonicotinate esters makes this compound a preferred fragment for designing molecules with improved membrane permeability. It is particularly suited for programs where passive diffusion into cells or across the blood-brain barrier is a critical design parameter.

Process Development and Scale-Up Studies

The availability of a robust, palladium-catalyzed industrial process allows this compound to serve as a reliable substrate for developing downstream chemistry at scale. Procurement teams can confidently source kilogram quantities for late-stage preclinical toxicology or Phase I API manufacturing without supply chain disruptions.

Fluorinated Heterocycle Library Synthesis

The unique electronic profile conferred by the 2-CF3 group, particularly the strongly negative pKa (-1.56) , enables distinctive reactivity patterns in cross-coupling and functionalization reactions. This compound can serve as a versatile core for generating diverse fluorinated pyridine libraries for high-throughput screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(trifluoromethyl)isonicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.